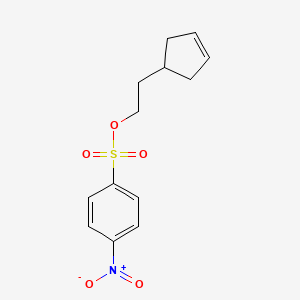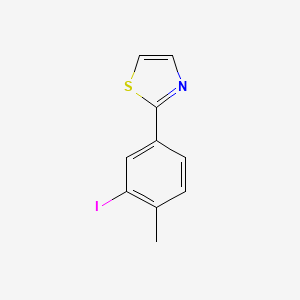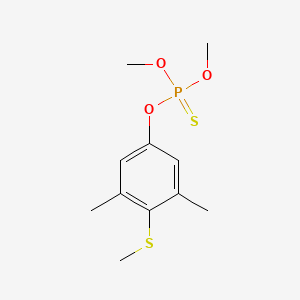
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is an organic compound that features a cyclopentene ring attached to an ethyl group, which is further connected to a nitrobenzene sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 2-(Cyclopent-3-en-1-yl)ethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(Cyclopent-3-en-1-yl)ethanol+4-nitrobenzenesulfonyl chloride→2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, triethylamine, or other bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4).
Major Products Formed
Nucleophilic Substitution: Corresponding amines or thiols.
Reduction: 2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate.
Oxidation: Epoxides or diols of the cyclopentene ring.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a prodrug, where the sulfonate group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate involves its interaction with nucleophiles or reducing agents. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
2-(Cyclopent-3-en-1-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a cyclopentene ring and a nitrobenzene sulfonate moiety
Eigenschaften
CAS-Nummer |
791-66-2 |
|---|---|
Molekularformel |
C13H15NO5S |
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
2-cyclopent-3-en-1-ylethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H15NO5S/c15-14(16)12-5-7-13(8-6-12)20(17,18)19-10-9-11-3-1-2-4-11/h1-2,5-8,11H,3-4,9-10H2 |
InChI-Schlüssel |
JFIFLLRYGYPEJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC1CCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)




![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)






